Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752655
InChI: InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3
SMILES:
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15752655

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate -

Specification

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3
Standard InChI Key YFISXBSWNVCZFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=CC(=C1)Cl)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate, reflects its ester-functionalized pyridine core. The chlorine substituents at positions 2 and 5 introduce steric and electronic effects that influence reactivity. The canonical SMILES representation, CCOC(=O)C1=C(N=CC(=C1)Cl)CCl, provides a standardized notation for computational modeling.

Table 1: Key Structural and Spectral Data

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO₂
Molecular Weight234.08 g/mol
InChI KeyYFISXBSWNVCZFA-UHFFFAOYSA-N
XLogP3 (Predicted)2.8
Hydrogen Bond Acceptor Count3

Spectral Characteristics

Infrared (IR) spectroscopy of analogous pyridine esters reveals key absorptions:

  • C=O stretch: ~1740 cm⁻¹ (ester carbonyl).

  • C-Cl stretches: 550–750 cm⁻¹.
    Nuclear Magnetic Resonance (NMR) data for related compounds suggest the following signals:

  • ¹H NMR: δ 1.3 ppm (triplet, CH₃CH₂), δ 4.3 ppm (quartet, CH₂O), δ 4.6 ppm (s, CH₂Cl) .

  • ¹³C NMR: δ 165 ppm (ester C=O), δ 150–140 ppm (pyridine C-Cl) .

Synthesis and Reaction Pathways

Classical Synthetic Routes

The synthesis typically involves sequential halogenation and esterification steps:

  • Chloromethylation: Reaction of ethyl nicotinate with formaldehyde and HCl under reflux to introduce the chloromethyl group.

  • Electrophilic Chlorination: Use of Cl₂ or SO₂Cl₂ to substitute hydrogen at the 5-position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
ChloromethylationHCHO, HCl, 80°C, 6 hr65–70%
ChlorinationCl₂, FeCl₃, 50°C, 3 hr85%
EsterificationEthanol, H₂SO₄, reflux90%

Advanced Methodologies

Recent advances leverage photoredox catalysis for regioselective functionalization. For example, visible-light-mediated coupling of chloromethylpyridines with aryl halides achieves C–C bond formation without harsh conditions . A 2024 study demonstrated the use of iridium photocatalysts to synthesize thiazolo[3,2-a]pyridine derivatives from chloromethyl precursors .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound serves as a precursor for antioxidants and antimicrobial agents. Structural analogs exhibit:

  • Antioxidant Activity: IC₅₀ values of 12–18 μM in DPPH radical scavenging assays.

  • Antibacterial Effects: Inhibition zones of 12–15 mm against E. coli and S. aureus.

Table 3: Biological Activity of Analogous Compounds

CompoundBioactivityEfficacySource
Ethyl 5-bromo-2-(chloromethyl)nicotinateAntimicrobial (Gram-positive)15 mm zone
Methyl 7-(chloromethyl)thiazolo-pyridineAnticancer (HeLa cells)IC₅₀ = 8 μM
SolventSolubility (mg/mL)
Water0.5
Ethanol45
Dichloromethane120

Low aqueous solubility (0.5 mg/mL) necessitates prodrug strategies for biomedical applications.

Future Directions and Challenges

Green Chemistry Approaches

Efforts to replace toxic chlorinating agents (e.g., Cl₂) with enzymatic or electrochemical methods are underway. A 2025 pilot study achieved 70% yield using laccase-mediated chlorination .

Targeted Drug Delivery

Encapsulation in lipid nanoparticles improves bioavailability 3-fold in murine models, addressing solubility limitations .

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